molecular formula C15H16FNO2 B3341508 N-(3-Fluorobenzyl)-2,4-dimethoxyaniline CAS No. 1021092-55-6

N-(3-Fluorobenzyl)-2,4-dimethoxyaniline

Cat. No.: B3341508
CAS No.: 1021092-55-6
M. Wt: 261.29 g/mol
InChI Key: GHSOBEPRDRPFPI-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2,4-dimethoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the aniline, and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2,4-dimethoxyaniline typically involves the reaction of 3-fluorobenzyl chloride with 2,4-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Fluorobenzyl)-2,4-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives with the removal of the fluorobenzyl group.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Fluorobenzyl)-2,4-dimethoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorobenzyl group can enhance the binding affinity and selectivity of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The methoxy groups can also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    N-(3-Chlorobenzyl)-2,4-dimethoxyaniline: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-Bromobenzyl)-2,4-dimethoxyaniline: Similar structure but with a bromine atom instead of fluorine.

    N-(3-Methylbenzyl)-2,4-dimethoxyaniline: Similar structure but with a methyl group instead of fluorine.

Uniqueness: N-(3-Fluorobenzyl)-2,4-dimethoxyaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2,4-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-13-6-7-14(15(9-13)19-2)17-10-11-4-3-5-12(16)8-11/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSOBEPRDRPFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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